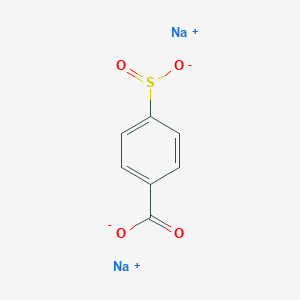![molecular formula C8H9F3N2O2 B2384604 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1006473-54-6](/img/structure/B2384604.png)
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid” (CAS# 1006473-54-6) is a useful research chemical . It has a molecular weight of 222.16 and a molecular formula of C8H9F3N2O2 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI key for this compound is SXCCBRAAIUVZCQ-UHFFFAOYSA-N . The compound has a Canonical SMILES representation as follows: CCC(C(=O)O)N1C=CC(=N1)C(F)(F)F .Physical And Chemical Properties Analysis
The compound has a boiling point of 299.8±40.0 ℃ at 760 mmHg and a density of 1.4±0.1 g/cm3 . It has a complexity of 245 and a topological polar surface area of 55.1 . It also has a rotatable bond count of 3 .科学的研究の応用
Integrin Inhibition for Pulmonary Treatment
(Procopiou et al., 2018) conducted research on a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including derivatives of pyrazole, as potential αvβ6 integrin inhibitors for treating idiopathic pulmonary fibrosis. Their studies led to the discovery of a particular analog with high affinity and selectivity for αvβ6 integrin, suggesting its potential as a therapeutic agent for idiopathic pulmonary fibrosis. The study highlights the compound's strong binding affinity, solubility, and pharmacokinetic properties suitable for inhaled dosing by nebulization Procopiou et al., 2018.
Catalysis in Organic Synthesis
(De Araújo et al., 2020) studied the oxidation of 2-butanol using an oxidizing system of FeCl3-H2O2, adding various pyrazole derivatives, including 3-(trifluoromethyl)pyrazole, as additives. Their research provides insights into how these additives can improve reaction performance through metal-ligand π-backbonding, affecting the reaction's efficiency and product accumulation De Araújo et al., 2020.
Polymerization and Copolymerization Processes
(Matiwane et al., 2020) explored the use of pyrazolyl compounds, including those with trifluoromethyl groups, in forming zinc carboxylate complexes to catalyze the copolymerization of CO2 and cyclohexene oxide. The study highlights the effectiveness of these complexes in forming poly(cyclohexene carbonate) under certain conditions, contributing to the field of polymer chemistry Matiwane et al., 2020.
Medicinal Chemistry and Antitumor Activity
(Al-Suwaidan et al., 2015) synthesized and evaluated a series of pyrazole analogs, including those with a trifluoromethyl group, for their in vitro antitumor activity. The study found that specific compounds exhibited significant antitumor activity, suggesting their potential as therapeutic agents. Molecular docking methodologies were also employed to understand the binding interactions with biological targets Al-Suwaidan et al., 2015.
特性
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-5(7(14)15)13-4-3-6(12-13)8(9,10)11/h3-5H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCCBRAAIUVZCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC(=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2384525.png)
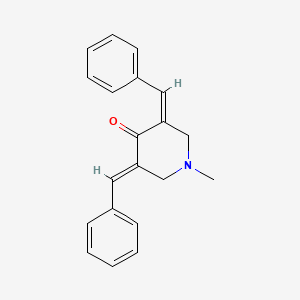
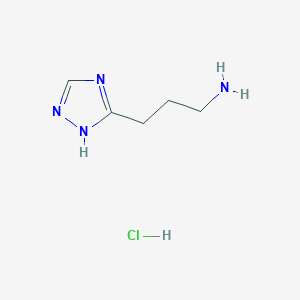
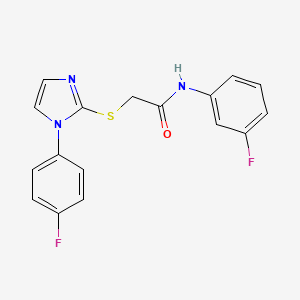
![4-(4-hydroxyphenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2384532.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea](/img/structure/B2384535.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2384536.png)

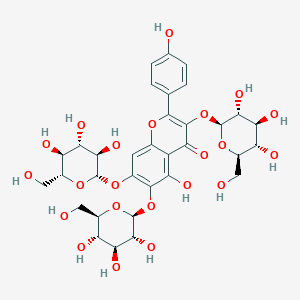
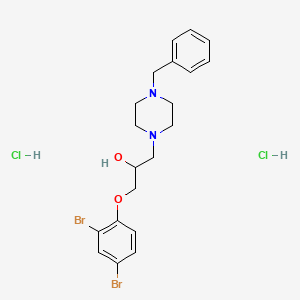
![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)
